molecular formula C10H9BrO3 B13346427 5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid

5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B13346427
M. Wt: 257.08 g/mol
InChI Key: GHXXLAKATNJOFU-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . This compound features a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position of the dihydrobenzofuran ring.

Preparation Methods

The synthesis of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-2,3-dihydrobenzofuran followed by carboxylation. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The carboxylation step can be carried out using carbon dioxide under high pressure or by employing a Grignard reagent followed by acidic workup .

Industrial production methods may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid and its derivatives involves interactions with specific molecular targets. For example, some benzofuran derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular pathways depend on the specific structure and functional groups present in the compound .

Comparison with Similar Compounds

5-Bromo-2-methyl-2,3-dihydrobenzofuran-3-carboxylic acid can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-5,9H,1H3,(H,12,13)

InChI Key

GHXXLAKATNJOFU-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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